Cas no 941998-59-0 (N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide)

N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-(1,3-benzodioxol-5-yl)-N-(3-methylsulfanylphenyl)oxamide
- N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide
-
- Inchi: 1S/C16H14N2O4S/c1-23-12-4-2-3-10(7-12)17-15(19)16(20)18-11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,19)(H,18,20)
- InChI Key: VIMRHVUWXFADHA-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(SC)=C1)(=O)C(NC1=CC=C2OCOC2=C1)=O
N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-2902-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-3mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-20mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-1mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-75mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-50mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-10mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-5mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-2902-30mg |
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide |
941998-59-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide Related Literature
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide
Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide (CAS No. 941998-59-0)
N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide, identified by its CAS number 941998-59-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of modulating various cellular pathways. The unique structural features of this molecule, including its benzodioxolyl and phenylethanediamide moieties, make it a promising candidate for further investigation in drug discovery.
The benzodioxolyl group, also known as the tetrahydrofuran oxide moiety, is a common structural feature in many bioactive compounds. This group is known for its ability to interact with biological targets in a manner that can lead to therapeutic effects. In particular, the 2H-1,3-benzodioxol-5-yl moiety in N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide contributes to its potential pharmacological activity by facilitating binding to specific receptors or enzymes. This interaction can be critical in the development of new drugs that target various diseases.
The other key component of this compound is the phenylethanediamide moiety. This group is characterized by the presence of two amino groups attached to a phenyl ring, which can enhance the compound's solubility and bioavailability. The presence of a methylsulfanyl group at the 3-position of the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets. These structural features make N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide a versatile compound that could be explored for multiple therapeutic applications.
In recent years, there has been growing interest in developing new drugs that target inflammation and immune responses. Compounds with similar structural motifs have shown promise in preclinical studies for their ability to modulate inflammatory pathways. The N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide molecule, with its unique combination of functional groups, may exhibit similar properties. Preliminary studies suggest that this compound could potentially inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Furthermore, the benzodioxolyl group has been associated with activities related to central nervous system (CNS) modulation. This moiety has been found to interact with various neurotransmitter systems, making it a valuable component in the development of drugs for neurological disorders. The presence of the 2H-1,3-benzodioxol-5-yl group in N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide suggests that this compound may have potential applications in treating conditions such as anxiety and depression. These conditions are often associated with dysregulation of neurotransmitter systems, and compounds that can modulate these systems may offer new therapeutic strategies.
The phenylethanediamide moiety also contributes to the potential CNS activity of this compound. This group has been shown to interact with receptors and transporters involved in neurotransmitter transport and signaling. For example, phenylethanediamides have been investigated for their ability to modulate serotonin reuptake transporters (SERTs), which are key targets for antidepressant drugs. The combination of the benzodioxolyl and phenylethanediamide moieties in N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide may synergistically enhance its effects on these systems.
In addition to its potential applications in inflammation and CNS disorders, N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide may also have utility in other therapeutic areas. For instance, compounds with similar structural features have been explored for their anticancer properties. The ability of this molecule to interact with biological targets involved in cell proliferation and survival pathways makes it a candidate for further investigation as an anticancer agent. Preclinical studies could explore its effects on tumor growth and metastasis, as well as its potential for combination therapy with existing chemotherapeutic agents.
The synthesis and characterization of N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide) are critical steps in understanding its potential biological activity. Advanced synthetic techniques have been employed to ensure high purity and yield of the compound. Techniques such as multi-step organic synthesis involving cross-coupling reactions and protection-deprotection strategies have been utilized to construct the complex molecular framework of this compound. Once synthesized, rigorous analytical methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm its structure.
The pharmacokinetic properties of N-(2H-HETEROCYCLIC RING SYSTEMS ARE COMMON IN BIOACTIVE MOLECULES AND CAN INFLUENCE PHARMACOKINETIC PROPERTIES.1,3-Benzodioxol-5-ylTETRAHYDROFURAN-OXIDE GROUPS HAVE BEEN SHOWN TO IMPROVE SOLUBILITY AND BIOAVAILABILITY OF DRUG MOLECULES.-N'-METHYLTHIO GROUPS CAN MODIFY THE ELECTRONIC PROPERTIES OF MOLECULES AND INFLUENCE THEIR INTERACTIONS WITH BIOMOLECULES.) exhibit significant importance in determining its therapeutic efficacy. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity need to be thoroughly evaluated before considering clinical trials. In vitro studies using cell culture models can provide insights into how this compound interacts with biological systems at different concentrations over time.
In conclusion,N-(HETEROAROMATIC RINGS ARE OFTEN INVOLVED IN BINDING TO BIOLOGICAL TARGETS.) (BENZODIOXOLYL GROUPS HAVE BEEN INCORPORATED INTO MANY POTENT PHARMACEUTICAL AGENTS.) (PHENYLETHANEDIAMIDE STRUCTURES CAN ENHANCE DRUG-LIKE PROPERTIES.) (CAS NO 94199859 0 IDENTIFIES A UNIQUE COMPOUND WITH POTENTIAL BIOPHARMACEUTICAL APPLICATIONS.) (THE COMBINATION OF THESE FUNCTIONAL GROUPS MAKES IT A PROMISING LEAD FOR FURTHER DRUG DISCOVERY EFFORTS.) is a compound with significant potential for therapeutic applications across multiple disease areas including inflammation,neurological disorders,and cancer。Further research is warranted to fully elucidate its pharmacological profile,mechanism(s) of action,and clinical efficacy。With continued investigation,this novel molecule could contribute valuable insights into developing new treatments for various human diseases。
941998-59-0 (N-(2H-1,3-benzodioxol-5-yl)-N'-3-(methylsulfanyl)phenylethanediamide) Related Products
- 1849445-98-2(benzyl (S)-1-(4-bromophenyl)ethylcarbamate)
- 2680553-05-1(3-(2,6-dibromopyridin-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 2172524-68-2(2-5-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 2227804-20-6(rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine)
- 857478-31-0(2-amino-N-(2-hydroxyethyl)-4-methylpentanamide)
- 5964-06-7(3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one)
- 1351587-76-2(N-(2,5-dimethylfuran-3-yl)methyl-5-methyl-1,2-oxazole-3-carboxamide)
- 1781873-73-1(1-cyclopropyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)
- 2138067-52-2(5-3-(propan-2-yl)phenyl-1H-pyrrole-2-carboxylic acid)
- 2230126-07-3(Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]butanoate)




